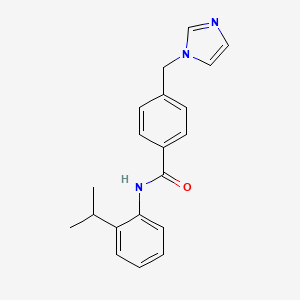![molecular formula C13H11ClF3N3O B6111211 4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6111211.png)
4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is commonly referred to as CEP-33779 and is a selective inhibitor of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathways.
Wissenschaftliche Forschungsanwendungen
CEP-33779 has been extensively studied for its potential applications in various fields, including cancer research, immunology, and neurobiology. In cancer research, CEP-33779 has been shown to inhibit the growth of tumor cells by blocking the 4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide/STAT3 signaling pathway, which is known to play a critical role in cancer cell proliferation, survival, and migration. In immunology, CEP-33779 has been shown to modulate the immune response by regulating the production of cytokines and chemokines. In neurobiology, CEP-33779 has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Wirkmechanismus
CEP-33779 selectively inhibits the 4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide/STAT3 signaling pathway by binding to the ATP-binding site of 4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide and preventing its activation. This leads to the inhibition of downstream STAT3 signaling, which is responsible for the transcriptional activation of genes involved in cell proliferation, survival, and migration. The inhibition of 4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide/STAT3 signaling by CEP-33779 has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and modulate the immune response.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, CEP-33779 induces cell cycle arrest and apoptosis, reduces the expression of anti-apoptotic proteins, and inhibits tumor growth and metastasis. In immune cells, CEP-33779 modulates the production of cytokines and chemokines, reduces inflammation, and enhances the immune response. In animal models of neurodegenerative diseases, CEP-33779 improves cognitive function, reduces neuroinflammation, and protects against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
CEP-33779 has several advantages for lab experiments, including its selectivity for 4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide/STAT3 signaling, its well-established synthesis method, and its availability for scientific research purposes. However, there are also some limitations to using CEP-33779 in lab experiments, including its potential off-target effects, its limited solubility in water, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research related to CEP-33779. One area of interest is the development of more potent and selective inhibitors of 4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide/STAT3 signaling, which could have improved efficacy and reduced toxicity compared to CEP-33779. Another area of interest is the investigation of the role of 4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide/STAT3 signaling in other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, the combination of CEP-33779 with other drugs or therapies could be explored as a potential treatment strategy for cancer and other diseases.
Synthesemethoden
The synthesis of CEP-33779 involves multiple steps, including the reaction of 4-chloropyrazole with ethyl chloroformate, followed by the reaction with 3-(trifluoromethyl)aniline and 1,1'-carbonyldiimidazole. The final product is obtained after purification through column chromatography. The synthesis method of CEP-33779 has been well-established, and the compound is readily available for scientific research purposes.
Eigenschaften
IUPAC Name |
4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O/c1-2-20-7-10(14)11(19-20)12(21)18-9-5-3-4-8(6-9)13(15,16)17/h3-7H,2H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRICIUDLNXNFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811446 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B6111131.png)
![N-cyclopropyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B6111136.png)
![2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6111143.png)
![N-(4-fluorobenzyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6111151.png)


![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-6-methoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxamide trifluoroacetate](/img/structure/B6111174.png)
![3-(3-methylbutyl)-5-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6111188.png)
![2-{1-benzyl-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6111189.png)
![{3-benzyl-1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6111192.png)
![2-[(5-{4-[(2-bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorobenzyl)acetamide](/img/structure/B6111198.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide](/img/structure/B6111206.png)
![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6111212.png)
![ethyl 1-{[(2-phenylethyl)amino]carbonyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6111214.png)